molecular formula C9H17NO B6294703 N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine CAS No. 2565807-76-1

N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine

Cat. No.: B6294703
CAS No.: 2565807-76-1
M. Wt: 155.24 g/mol
InChI Key: XUUBFRNFVAQVNX-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic scaffolds are increasingly recognized for their ability to confer advantageous properties upon bioactive molecules. nih.govacs.org The departure from flat, two-dimensional structures, which often characterize traditional drug candidates, towards more three-dimensional and sp³-rich molecules is a key trend in modern drug design. tandfonline.com This shift is associated with improvements in physicochemical and pharmacokinetic profiles. tandfonline.comnih.gov

The rigid nature of spirocycles reduces the conformational flexibility of a molecule, which can lead to a more favorable energetic profile for binding to a biological target. nih.govresearchgate.net This defined three-dimensional orientation allows for precise positioning of functional groups in space, potentially enhancing potency and selectivity. nih.govtandfonline.com The introduction of spirocyclic motifs has become a widely used strategy for scaffold hopping and for optimizing key drug-like properties, including metabolic stability, solubility, and lipophilicity. nih.govresearchgate.net Consequently, spirocycles are found in a growing number of approved drugs and clinical candidates. nih.govnih.gov

Distinctive Features of the Oxaspiro[3.3]heptane Core Structure in Medicinal Chemistry

The oxaspiro[3.3]heptane core, a specific subtype of spirocyclic systems, incorporates an oxetane (B1205548) ring fused at a spirocenter. This feature is particularly noteworthy in medicinal chemistry. Spiroethers, including those with an oxetane ring, are found in natural products and have garnered significant interest for their diverse biological activities. researchgate.net

The inclusion of the oxetane ring within the spiro[3.3]heptane framework introduces polarity without significantly increasing molecular weight, a desirable trait for improving aqueous solubility. researchgate.net The 2-oxaspiro[3.3]heptane motif, in particular, has been explored as a stable and useful scaffold in synthetic chemistry. rsc.org Furthermore, heteroatom-containing spiro[3.3]heptanes are being developed as novel building blocks to navigate intellectual property landscapes and to fine-tune the geometric and electronic properties of drug candidates. rsc.org The oxaspiro[3.3]heptane structure can serve as a bioisostere, replacing other cyclic systems to enhance molecular properties and access novel chemical space. researchgate.net

Positioning N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine within the Landscape of Advanced Spirocyclic Building Blocks

This compound is classified as an advanced building block, a term used for molecules designed for efficient incorporation into larger, more complex structures during drug discovery. The spiro[3.3]heptane core itself is recognized as a unique 3D-shaped scaffold and has even been demonstrated to function as a saturated, non-collinear bioisostere for the ubiquitous phenyl ring. chemrxiv.orgnih.gov

The specific compound , this compound, provides multiple points for chemical modification. The secondary amine offers a reactive site for amide bond formation, reductive amination, and other common transformations used to build libraries of compounds for screening. The oxetane ring provides a polar vector and can influence solubility and metabolic stability. As a functionalized spirocycle, it allows chemists to explore specific regions of chemical space with a rigid, three-dimensionally defined scaffold. acs.org

Table 1: Chemical Properties of this compound Data sourced from chemical supplier information.

PropertyValueReference
CAS Number2565807-76-1 sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com
Molecular FormulaC9H17NO sigmaaldrich.com
InChI KeyXUUBFRNFVAQVNX-UHFFFAOYSA-N sigmaaldrich.com
Physical FormLiquid sigmaaldrich.com

Overview of Research Trajectories for Novel Spirocyclic Amines

The development of novel spirocyclic amines is an active area of chemical research, driven by their potential as versatile building blocks in medicinal chemistry. nih.gov A primary focus is the synthesis of new spirocyclic scaffolds that can act as bioisosteres for common motifs like piperidine (B6355638) and piperazine (B1678402). researchgate.netrsc.org For instance, 2,6-diazaspiro[3.3]heptane has been successfully used as a piperazine replacement, leading to improved target selectivity in some cases. rsc.org Similarly, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble bioisostere for the piperidine core. researchgate.netuniv.kiev.ua

Research efforts are also directed at creating stereochemically defined spirocyclic diamines, which can serve as conformationally restricted surrogates for cyclohexane (B81311) derivatives, a strategy useful for optimizing ADME (Administration, Distribution, Metabolism, and Excretion) properties of lead compounds. acs.org The synthesis of spiro[3.3]heptane-based amino acids, as constrained analogues of natural amino acids like ornithine and GABA, further illustrates the drive to create novel tools for drug design and biochemistry. nih.govresearchgate.net The overarching goal is to expand the toolbox available to medicinal chemists, enabling the creation of molecules with enhanced potency, selectivity, and drug-like properties through the strategic incorporation of these sp³-rich, three-dimensional structures. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-yl-2-oxaspiro[3.3]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)10-8-3-9(4-8)5-11-6-9/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUBFRNFVAQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC2(C1)COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Isopropyl 2 Oxaspiro 3.3 Heptan 6 Amine and Precursor Scaffolds

Retrosynthetic Disconnections for the N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine Framework

A logical retrosynthetic analysis of this compound identifies several key disconnections. The primary disconnection is at the C-N bond of the isopropylamine (B41738) group, which points to a reductive amination pathway starting from 2-oxaspiro[3.3]heptan-6-one and isopropylamine. youtube.com An alternative disconnection could involve the formation of the secondary amine via nucleophilic substitution of a suitable leaving group at the C-6 position of the spirocyclic core by isopropylamine.

Further disconnection of the 2-oxaspiro[3.3]heptane-6-one precursor reveals the two constituent four-membered rings. The spirocyclic core can be disconnected at the spiro-carbon, suggesting a [2+2] cycloaddition as a potential key step in the forward synthesis. nih.gov Another strategic break points to the formation of the oxetane (B1205548) and cyclobutane (B1203170) rings in separate stages. This leads to precursors such as a 1,1-disubstituted cyclobutane bearing functionalities that can be elaborated into the oxetane ring, or vice versa. nih.gov A general retrosynthetic approach for spirocyclic systems often involves breaking the molecule down to simpler, more readily available starting materials, with a focus on controlling the regioselectivity and stereoselectivity of the key bond-forming reactions. youtube.comslideshare.net

Construction of the Spiro[3.3]heptane Ring System

Key Cyclization Reactions for Oxaspiro[3.3]heptane Synthesis

The synthesis of the 2-oxaspiro[3.3]heptane ring system has been approached through various cyclization strategies. One common method involves the double nucleophilic substitution of a 1,1-bis(electrophilic)cyclobutane derivative with a 1,1-dinucleophile. For instance, the reaction of 1,1-bis(bromomethyl)cyclobutane (B2691830) with a suitable oxygen-containing nucleophile can lead to the formation of the oxetane ring.

A notable approach starts from commercially available materials like tribromopentaerythritol. Treatment of this precursor with a base can facilitate the intramolecular cyclization to form the oxetane ring, followed by further modifications to construct the second four-membered ring. thieme.de Another strategy involves the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted alkene, which can be a powerful tool for constructing the cyclobutanone (B123998) core that can be further elaborated. nih.gov

Strategies for Introducing the Amine Functionality at C-6

Introducing the amine functionality at the C-6 position of the 2-oxaspiro[3.3]heptane scaffold is a pivotal step. One of the most direct methods is the conversion of a C-6 ketone, 2-oxaspiro[3.3]heptan-6-one, to the corresponding amine. This can be achieved through a direct amination or, more commonly, via an oxime intermediate followed by reduction.

Alternatively, the amine group can be introduced via a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid or its derivative at the C-6 position. For instance, a 2-oxaspiro[3.3]heptane-6-carboxylic acid can be converted to an acyl azide (B81097), which then rearranges to an isocyanate that can be hydrolyzed to the desired amine. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of the target precursor, has been reported, highlighting the feasibility of introducing an amino group at this position. nih.gov Another approach involves the nucleophilic substitution of a leaving group at the C-6 position with an amine surrogate, such as azide, followed by reduction.

Introduction of the N-Isopropyl Moiety via Reductive Amination and Alternative Pathways

The final step in the synthesis of this compound is the introduction of the N-isopropyl group. Reductive amination stands out as the most common and efficient method for this transformation. This one-pot reaction involves the condensation of a primary amine, in this case, 2-oxaspiro[3.3]heptan-6-amine, with acetone (B3395972) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be crucial for achieving high yields and avoiding side reactions.

An alternative pathway involves the direct N-alkylation of 2-oxaspiro[3.3]heptan-6-amine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). This method, however, can be prone to over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, and may require careful control of reaction conditions and stoichiometry.

Stereoselective Synthesis of this compound and its Enantiomers

The stereoselective synthesis of this compound is a significant challenge due to the presence of a chiral center at the C-6 position. Achieving high enantiomeric purity is often crucial for the biological activity of drug candidates.

One strategy for stereoselective synthesis involves the use of a chiral auxiliary. For instance, a chiral amine can be used to form a chiral imine with 2-oxaspiro[3.3]heptan-6-one, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched primary amine, which can then be N-isopropylated.

Another approach is the asymmetric reduction of 2-oxaspiro[3.3]heptan-6-one using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst, to produce an enantiomerically enriched 2-oxaspiro[3.3]heptan-6-ol. This alcohol can then be converted to the corresponding amine with retention or inversion of stereochemistry, depending on the chosen methodology (e.g., via a Mitsunobu reaction with an azide source followed by reduction).

In cases where a racemic mixture of this compound is obtained, chiral resolution can be employed to separate the enantiomers. This is often achieved using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (CSP). acs.orgmdpi.comrsc.org The choice of the CSP and the mobile phase is critical for achieving good separation of the enantiomers. researchgate.net

Development of Convergent and Scalable Synthetic Routes for Spirocyclic Amines

For the practical application of spirocyclic amines like this compound in drug development, the development of convergent and scalable synthetic routes is essential. Convergent syntheses, where different fragments of the molecule are prepared separately and then combined in the later stages, are generally more efficient for large-scale production than linear syntheses. chemrxiv.org

Recent research has focused on developing robust and scalable methods for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core. For example, a practical, two-step process for a derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been reported, which is a key intermediate for a potent antibiotic. This process was demonstrated on a 100-gram scale with high yields. nih.gov Another study describes the synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, which are more stable and soluble, making them more suitable for further chemical transformations on a larger scale. thieme.de

The development of modular and automated synthesis platforms, such as those using continuous flow chemistry, is also gaining traction for the production of spirocyclic scaffolds. These approaches offer advantages in terms of safety, efficiency, and scalability. nih.gov The application of such technologies to the synthesis of this compound could significantly streamline its production.

Chemical Reactivity and Transformative Chemistry of N Isopropyl 2 Oxaspiro 3.3 Heptan 6 Amine

Nucleophilic Reactivity of the Amine Functionality

The secondary amine group in N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine is a key center for nucleophilic reactions, enabling a variety of chemical transformations for the construction of more complex molecular scaffolds.

The nitrogen atom of the amine functionality possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

Alkylation: N-alkylation of the secondary amine can be achieved using various alkylating agents. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid would yield the corresponding tertiary amine. The choice of base and solvent is crucial to optimize the reaction and minimize potential side reactions. While specific studies on this compound are not prevalent, analogous N-alkylation reactions on related azaspiro[3.3]heptane systems have been reported, suggesting a similar reactivity profile. researchgate.net

Acylation: The amine readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. The resulting amides are generally stable compounds and represent a common functional group transformation.

Table 1: Representative Alkylation and Acylation Reactions

Reaction Type Electrophile Example Product Type General Conditions
Alkylation Methyl Iodide (CH₃I) Tertiary Amine Base (e.g., K₂CO₃), Solvent (e.g., ACN)

The secondary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. The initial nucleophilic addition of the amine to the carbonyl carbon forms a hemiaminal intermediate, which can then dehydrate to form an iminium ion. In the case of a primary amine, this would lead to a neutral imine; however, with a secondary amine, a stable iminium ion is the final product of this condensation.

The formation of imines from the reaction of isopropylamine (B41738) with acetone (B3395972) is a well-established process, often requiring an acid catalyst and removal of water to drive the equilibrium towards the product. sciencemadness.org A similar approach could be envisioned for the reaction of this compound with various carbonyl partners.

Table 2: Condensation and Imine Formation

Carbonyl Compound Intermediate Final Product (from secondary amine) Key Conditions
Aldehyde (R-CHO) Hemiaminal Iminium Ion Acid catalyst, Dehydration

Electrophilic Reactivity of the Spirocyclic System

While the primary reactivity of this compound is centered on its nucleophilic amine, the spirocyclic framework itself can exhibit electrophilic character under certain conditions. The strained four-membered rings, particularly the oxetane (B1205548), can be activated by Lewis acids. illinois.edu This activation can make the ring carbons susceptible to attack by strong nucleophiles, leading to ring-opening reactions. However, the presence of the basic nitrogen atom can complicate such reactions by coordinating to the Lewis acid.

Ring-Opening and Rearrangement Pathways of the Oxetane Moiety

The oxetane ring in the spirocyclic system is characterized by significant ring strain (approximately 106 kJ·mol⁻¹), which makes it susceptible to ring-opening reactions under acidic or nucleophilic conditions. acs.org

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane can be protonated or coordinated, respectively. This activation facilitates nucleophilic attack on one of the oxetane carbons, leading to cleavage of a C-O bond. researchgate.net The regioselectivity of the attack would depend on the substitution pattern and the nature of the nucleophile. For instance, treatment of 2-oxaspiro[3.3]heptane derivatives with acid can lead to rearrangement products. rsc.org

Nucleophilic Ring-Opening: Strong nucleophiles can also directly attack the carbon atoms of the oxetane ring, although this is generally less facile than acid-catalyzed opening.

Rearrangements: The carbocationic intermediates formed during acid-catalyzed ring-opening of oxetanes can undergo rearrangements to form more stable structures. acs.org For example, rearrangement of 4-oxaspiro[2.3]hexanes catalyzed by BF₃·Et₂O can lead to cyclobutanones, tetrahydrofurans, or cyclopentanones depending on the substitution pattern. acs.org

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.meorganic-chemistry.orgslideshare.net On the this compound scaffold, the primary site for such interconversions is the amine functionality.

For example, the secondary amine could potentially be oxidized, though this would likely be a complex transformation. More commonly, the amide derivatives formed via acylation (as discussed in 3.1.1) could be subjected to further reactions. For instance, reduction of the amide carbonyl group would provide a route to more complex tertiary amines.

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a critical challenge in synthetic design. The molecule presents two key reactive centers: the nucleophilic secondary amine and the potentially electrophilic (upon activation) oxetane ring.

Chemoselectivity: In reactions with electrophiles, the more nucleophilic secondary amine is expected to react preferentially over the less nucleophilic oxetane oxygen. This inherent difference in reactivity allows for selective functionalization of the amine group under appropriate conditions. For example, in acylation or alkylation reactions, the amine will be the primary site of attack.

Regioselectivity: In the event of oxetane ring-opening, the regioselectivity of the nucleophilic attack would be a key consideration. In acid-catalyzed reactions, the attack would likely occur at the more substituted carbon if a stable carbocation can be formed, or at the less sterically hindered carbon in other cases.

The interplay of these reactive sites allows for a range of selective transformations, making this compound a potentially valuable building block in medicinal chemistry and materials science. researchgate.net

Structural Analysis and Conformational Landscapes of N Isopropyl 2 Oxaspiro 3.3 Heptan 6 Amine

Theoretical and Computational Investigations of Spiro[3.3]heptane Geometry and Dynamics

The spiro[3.3]heptane core is a rigid, non-planar scaffold that has been explored as a saturated bioisostere for benzene (B151609). doubtnut.com Computational studies and experimental data from X-ray crystallography reveal that the two cyclobutane (B1203170) rings in spiro[3.3]heptane are not planar but are puckered. nih.gov This puckering is a consequence of the inherent strain in the four-membered rings.

Theoretical models and computational dynamics simulations are employed to understand the geometry and flexibility of the spiro[3.3]heptane system. univ.kiev.uaacs.org These investigations indicate that the molecule exists in a dynamic equilibrium between different puckered conformations. The dihedral angles of the cyclobutane rings in substituted spiro[3.3]heptane derivatives have been measured, with values ranging from 12.9° to 21.2° in one instance, highlighting the non-planar nature of the rings. nih.gov

Computational analyses, such as exit vector plot (EVP) analysis, are used to characterize the spatial arrangement of substituents on the spiro[3.3]heptane core. chemrxiv.org These studies are crucial for designing molecules with specific three-dimensional orientations for applications in drug discovery. researchgate.netresearchgate.net

Influence of the Oxetane (B1205548) Ring on Molecular Conformation

The introduction of an oxetane ring in place of a cyclobutane ring to form a 2-oxaspiro[3.3]heptane system significantly influences the molecule's electronic and conformational properties. The electronegative oxygen atom in the oxetane ring introduces polarity and can act as a hydrogen bond acceptor. mdpi.com This can lead to altered physicochemical properties, such as solubility and metabolic stability, which are critical in drug design. researchgate.net

Conformational Preferences and Steric Effects of the N-Isopropyl Group

The N-isopropyl group is a bulky substituent that exerts significant steric influence on the conformation of the azetidine (B1206935) ring to which it is attached. The size of the N-alkyl group can dictate the outcome of chemical reactions and influence the conformational equilibrium of the ring system. nih.gov

Intramolecular Interactions and Strain within the Spiro[3.3]heptane System

Spiro[3.3]heptane and its heteroanalogs are inherently strained molecules due to the presence of two four-membered rings fused at a central carbon atom. This ring strain is a key feature that dictates their reactivity and three-dimensional structure. The strain arises from angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds).

Analysis of Bond Angles and Dihedral Angles in Related Oxaspirocycles

X-ray crystallography and computational chemistry are powerful tools for determining the precise geometric parameters of molecules, including bond angles and dihedral angles. researchgate.netmdpi.com For spiro[3.3]heptane derivatives, X-ray diffraction studies have provided concrete data on the puckering of the cyclobutane rings. nih.gov

The table below presents representative crystallographic data for a substituted spiro[3.3]heptane derivative, illustrating the puckered nature of the rings.

ParameterValueReference
Dihedral Angle (Ring 1)12.9 (7)° nih.gov
Dihedral Angle (Ring 2)21.2 (5)° nih.gov

Note: The data presented is for 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane and serves as an illustrative example of the geometry of the spiro[3.3]heptane core.

Theoretical calculations on related systems can further elucidate the expected bond and dihedral angles in N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine. rsc.org These parameters are fundamental to understanding the molecule's three-dimensional structure and its potential as a building block in various chemical applications.

Exploration of Biological Interactions and Structure Activity Relationships for N Isopropyl 2 Oxaspiro 3.3 Heptan 6 Amine Derivatives

N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine as a Molecular Probe in Chemical Biology

A molecular probe is a small molecule used to study and manipulate a biological system, providing insights into the function of a specific macromolecular target such as a protein. unc.edunih.gov A high-quality chemical probe must exhibit significant potency and selectivity for its intended target, have a well-understood mechanism of action, and be readily available to the research community. unc.edu

While this compound is not yet established as a widely used molecular probe, its structural characteristics make it an excellent candidate for development into one. Its rigid spirocyclic core holds appended functional groups in precise three-dimensional orientations. This conformational restriction is a highly desirable trait for a probe, as it can lead to high selectivity for a specific protein binding site. nih.gov The secondary amine provides a crucial interaction point and a synthetic handle for attaching reporter tags or other functionalities. The combination of the polar oxetane (B1205548) ring and the lipophilic isopropyl group presents a unique physicochemical profile that could be exploited to investigate biological targets with specific binding requirements. nih.gov The development of such a molecule into a validated probe would require systematic evaluation of its potency, selectivity, and cellular activity against a defined biological target. unc.edu

Role as a Pharmacophore Unit within Spirocyclic Amine Chemical Space

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Spiro[3.3]heptane and its heterocyclic derivatives are increasingly used as pharmacophore units in drug design. researchgate.net Their unique spatial configurations can effectively match the complex three-dimensional structures of macromolecules within an organism, leading to significant biological activity. researchgate.net

The this compound scaffold serves as a valuable pharmacophore unit for several key reasons:

Saturated Bioisostere: The spiro[3.3]heptane core is recognized as a saturated bioisostere of a benzene (B151609) ring. nih.gov It can replace phenyl groups in bioactive molecules, maintaining or improving potency while altering physicochemical properties like solubility and metabolic stability. nih.gov

Three-Dimensionality: Unlike flat aromatic rings, the spiro[3.3]heptane scaffold has non-coplanar exit vectors, allowing medicinal chemists to explore chemical space in three dimensions. nih.gov This is critical for targeting protein-protein interactions or complex enzyme active sites that are not amenable to flat molecules. researchgate.net

Modifiable Core: The core structure, containing an amine and an oxetane, provides multiple points for interaction and modification. The amine can act as a hydrogen bond donor or acceptor, or form salt bridges, while the ether oxygen of the oxetane acts as a hydrogen bond acceptor. nih.gov The isopropyl group provides a defined lipophilic interaction domain.

This compound and its analogues are therefore used as surrogates for common cyclic amines like piperidines and morpholines, offering a novel and rigid scaffold for drug discovery programs targeting a range of diseases. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Spiro[3.3]heptane Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For spiro[3.3]heptane derivatives, SAR investigations focus on how modifications to different parts of the molecule affect target binding and functional response.

The substituent attached to the amine nitrogen is a critical determinant of biological activity. The nitrogen itself is a key pharmacophoric feature, but its substituent directly influences steric hindrance, lipophilicity, and basicity (pKa), which in turn affects target recognition. The isopropyl group in this compound provides more steric bulk than a simple methyl or hydrogen substituent. This can be beneficial if the target protein has a corresponding hydrophobic pocket, but detrimental if the binding site is sterically constrained. Changing the N-substituent allows for the fine-tuning of these properties to optimize ligand-target interactions. nih.gov

Table 1: Predicted Impact of N-Substitution on Physicochemical Properties of 2-Oxaspiro[3.3]heptan-6-amine Derivatives This table presents a qualitative prediction of how different N-substituents might alter key molecular properties relevant to drug action.

N-Substituent Steric Bulk Lipophilicity (LogP) Basicity (pKa) Potential Binding Interactions
Hydrogen (-H) Low Low Lower H-bond donor/acceptor
Methyl (-CH₃) Low Moderate Higher H-bond acceptor, hydrophobic
Isopropyl (-CH(CH₃)₂) Moderate Higher Higher H-bond acceptor, defined hydrophobic

The spirocyclic center of the spiro[3.3]heptane system is a source of chirality. The spatial arrangement of the amine group relative to the oxaspiro ring system is fixed and has a profound impact on biological activity. Studies on related spiro[3.3]heptane amino acid analogues have shown that different stereoisomers exhibit markedly different levels of inhibitory activity against enzymes. nih.gov Favorable activity was observed only when the functional groups were arranged in a specific spatial disposition that allowed for efficient binding within the enzyme's active site. nih.gov An unfavorable arrangement can lead to a complete loss of activity. Therefore, the synthesis of single, pure stereoisomers is often crucial for maximizing potency and understanding the precise nature of the ligand-target interaction. researchgate.netnih.gov

The oxetane ring in the 2-oxaspiro[3.3]heptane system is not merely a structural placeholder; it actively contributes to the molecule's properties. Oxetanes are known to reduce lipophilicity and improve aqueous solubility compared to their cyclobutane (B1203170) counterparts, which can lead to significantly improved pharmacokinetic profiles. nih.gov Modulating this ring system by replacing the oxygen atom with other heteroatoms (such as nitrogen to form an azaspiro- or sulfur to form a thiaspiro- derivative) or replacing it with a simple cyclobutane provides a powerful strategy to fine-tune biological activity and drug-like properties. nih.govresearchgate.netnih.gov For instance, the introduction of an amine (azaspiro[3.3]heptane) can introduce an additional site for hydrogen bonding or salt bridge formation, drastically altering the molecule's interaction profile. nih.gov

Table 2: Comparison of Bioactive Spiro[3.3]heptane Analogues This table compares the core ring systems and their general impact on molecular properties.

Ring System Key Feature Typical Impact on Properties
2-Oxaspiro[3.3]heptane Ether oxygen Reduces lipophilicity, improves solubility, H-bond acceptor. nih.gov
2-Azaspiro[3.3]heptane Secondary amine Increases basicity, potential for H-bonding and salt bridges. nih.gov
2-Thiaspiro[3.3]heptane Thioether sulfur Increases lipophilicity compared to oxa-analogue, potential for different metabolic pathways. researchgate.net

Molecular Mechanisms of Interaction with Specific Biological Targets

The specific molecular interactions of this compound with a biological target like an enzyme or receptor are dictated by the combination of its functional groups and its rigid three-dimensional structure.

The likely points of interaction include:

Ionic and Hydrogen Bonding: The secondary amine (pKa typically >9) will be protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with an acidic residue (e.g., aspartate, glutamate) in a binding pocket. It can also serve as a hydrogen bond donor. researchgate.net

Hydrogen Bond Acceptance: The oxygen atom within the oxetane ring is a hydrogen bond acceptor, capable of interacting with donor groups like hydroxyls (-OH) or amides (-NH) on the protein. nih.gov

Hydrophobic Interactions: The isopropyl group provides a well-defined hydrophobic moiety that can interact favorably with nonpolar amino acid residues such as valine, leucine, or isoleucine via van der Waals forces.

Conformational Restriction: The rigid spirocyclic core acts as a conformational lock. nih.gov It orients the key interacting groups—the protonated amine, the oxetane oxygen, and the N-isopropyl group—into a fixed spatial arrangement. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity compared to more flexible molecules that must adopt the correct conformation upon binding. nih.gov

Studies on related spirocyclic analogues have confirmed that this precise spatial positioning is critical; only derivatives that can adopt a favorable conformation to bind with an enzyme active site show significant activity. nih.gov

Bioisosteric Analogues of this compound for Medicinal Chemistry Research

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern drug design. This approach aims to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold itself can be considered a bioisostere of more common cyclic amines, and its derivatives represent a rich area for further bioisosteric exploration.

The spiro[3.3]heptane core, composed of two fused cyclobutane rings, provides a structurally rigid platform. The inclusion of a heteroatom, in this case, an oxygen atom in the 2-position and a nitrogen atom in the 6-position, introduces polarity and potential hydrogen bonding capabilities, which are crucial for molecular recognition by biological targets. The N-isopropyl group provides a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity.

Research into bioisosteric analogues of this compound is primarily focused on modifications at three key positions: the N-isopropyl group, the oxetane ring, and the azetidine (B1206935) ring.

Modifications of the N-Alkyl Substituent:

One of the most straightforward approaches to generating analogues is the variation of the N-alkyl substituent. The isopropyl group can be replaced with a range of other alkyl or functionalized groups to probe the steric and electronic requirements of the binding pocket. For instance, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups can systematically explore the size of the hydrophobic pocket. Introduction of polar functional groups (e.g., hydroxyl, ether, amide) into the alkyl chain can investigate the potential for additional hydrogen bonding interactions.

Bioisosteric Replacement of the Oxetane Ring:

Bioisosteric Replacement of the Azetidine Ring:

The azetidine ring, containing the basic nitrogen atom, is critical for the amine's function. While complete replacement is less common, modifications to this ring are a viable strategy. For example, the synthesis of azaspiro[3.3]heptane-derived amino acids has been reported, suggesting that the core scaffold can be functionalized to mimic natural amino acids, opening up possibilities for peptidomimetic drug design. nih.gov

Due to the proprietary nature of early-stage drug discovery and the novelty of this specific chemical space, detailed public data on the biological activities of a wide range of this compound bioisosteres are limited. However, the general principles of bioisosterism, coupled with the known properties of the spiro[3.3]heptane scaffold, provide a strong rationale for the synthesis and evaluation of such analogues in the pursuit of new therapeutic agents. The following table represents a hypothetical exploration of potential bioisosteric replacements and their anticipated impact on key drug-like properties, based on established medicinal chemistry principles.

Interactive Data Table: Hypothetical Bioisosteric Analogues of this compound and Predicted Property Modulation

Parent Compound Bioisosteric Analogue Modification Site Anticipated Change in Lipophilicity (LogP) Anticipated Change in Polarity Potential for New Interactions
This compoundN-Cyclopropyl-2-oxaspiro[3.3]heptan-6-amineN-Alkyl GroupDecreaseNo significant changeAltered hydrophobic interactions
This compoundN-(2-Hydroxyethyl)-2-oxaspiro[3.3]heptan-6-amineN-Alkyl GroupDecreaseIncreaseHydrogen bond donation
This compoundN-Isopropyl-2-thiaspiro[3.3]heptan-6-amineOxetane RingIncreaseDecreaseAltered H-bond acceptance, potential for sulfur-aromatic interactions
This compoundN-Isopropylspiro[3.3]heptan-6-amineOxetane RingIncreaseDecreaseLoss of H-bond acceptance
This compound2-(Aminomethyl)-N-isopropyl-2-azaspiro[3.3]heptaneAzetidine RingDecreaseIncreaseAdditional basic center

It is important to note that while these predictions are based on sound chemical principles, the actual biological activity of these analogues can only be determined through empirical testing. The synthesis and evaluation of such focused libraries of bioisosteric analogues are crucial steps in the optimization of lead compounds and the discovery of new drugs. The exploration of the chemical space around this compound holds promise for identifying novel therapeutic agents with improved efficacy and safety profiles.

Advanced Applications in Chemical Biology, Materials Science, and Research Tool Development

Utilization as a Building Block for Complex Molecular Architectures in Drug Discovery Research

N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine belongs to a class of strained spiroheterocycles that are increasingly recognized as "privileged" building blocks in drug discovery. researchgate.net The spiro[3.3]heptane motif is valued for its ability to create molecules with a high degree of three-dimensionality, moving away from the "flatland" of traditional aromatic compounds. researchgate.net This specific compound incorporates an oxetane (B1205548) ring, a feature that has been extensively explored in medicinal chemistry. nih.gov Oxetanes are often used to replace metabolically labile or less soluble groups, such as gem-dimethyl or carbonyl groups, thereby improving the metabolic stability and solubility of a drug candidate. nih.gov

The rigid structure of the spiro[3.3]heptane core provides highly predictable exit vectors, meaning the substituents attached to the ring are held in well-defined spatial orientations. researchgate.net This conformational restriction can enhance a molecule's binding affinity and selectivity for its biological target. researchgate.net Researchers utilize compounds like this compound as bioisosteres—substitutes for other chemical groups—to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. researchgate.netresearchgate.net For instance, spiro[3.3]heptane derivatives have been successfully used as surrogates for common rings like piperidines and morpholines. researchgate.net The related scaffold, 2-oxa-6-azaspiro[3.3]heptane, is a key component in the synthesis of inhibitors targeting epidermal growth factor receptor (EGFR) for cancer treatment and leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease research.

Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies

The structure of this compound, containing a secondary amine, makes it highly suitable for integration into combinatorial chemistry workflows and high-throughput synthesis (HTS) platforms. These methodologies are designed to rapidly generate large libraries of structurally diverse compounds for biological screening.

A notable example is the use of secondary amines in the A³ coupling reaction (alkyne-aldehyde-amine) to produce extensive libraries of propargylamines. nih.govresearchgate.net In one such high-throughput approach, solutions of various secondary amines, aldehydes (such as formaldehyde), and terminal alkynes are mixed in the presence of a copper catalyst. nih.gov This one-pot reaction is stirred at a moderate temperature (e.g., 50 °C) for several hours to yield the desired products. nih.gov This method was employed to synthesize a library of 623 different ionizable lipids for screening in mRNA delivery applications. nih.govresearchgate.net The process is amenable to automation, where robotic systems can dispense the reactant solutions into multi-well plates, allowing for the parallel synthesis of hundreds of distinct molecules. nih.govresearchgate.net The amenability of the amine functional group to such robust and efficient coupling reactions allows scaffolds like this compound to be a key component in the rapid discovery of molecules with desired biological functions.

Development as a Research Tool for Studying Neurotransmitter Systems and Related Biological Pathways

While direct studies utilizing this compound as a tool for neurotransmitter research are not prominent, the foundational spiro[3.3]heptane scaffold has been used to create analogues of key neurochemicals. researchgate.netnih.gov For example, researchers have reported the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which were designed as sterically constrained analogues of the natural amino acids ornithine and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). researchgate.netnih.gov

The rationale behind these efforts is that the rigid spirocyclic structure can lock the molecule into a specific conformation, allowing for the probing of the precise structural requirements for binding to receptors and enzymes within the central nervous system. nih.gov Given that this compound shares the same core spiro[3.3]heptane structure, it represents a potential platform for developing novel research tools. By modifying its functional groups, it could be adapted to create new ligands for studying the structure and function of GABA receptors, transporters, or related biological pathways, potentially leading to a better understanding of neurological processes and disorders.

Application in the Synthesis of Ionizable Lipids for Non-Viral Delivery Systems

A significant and well-documented application of this compound and its parent amine, 2-oxaspiro[3.3]heptan-6-amine, is in the synthesis of ionizable lipids for lipid nanoparticle (LNP)-mediated delivery of messenger RNA (mRNA). nih.govnih.gov These lipids are a critical component of non-viral gene delivery systems. nih.gov

Ionizable lipids possess an amine headgroup that is neutral at physiological pH but becomes protonated (positively charged) in the acidic environment of the endosome. nih.gov This charge switch is crucial for interacting with the negatively charged endosomal membrane, promoting endosomal escape and the release of the mRNA payload into the cytoplasm where it can be translated into protein. nih.gov

In a study aimed at identifying new ionizable lipids, a lipid (designated lipid 1) incorporating a spirocyclic oxetane head group derived from 2-oxaspiro[3.3]heptan-6-amine was found to be highly effective at encapsulating and delivering mRNA. nih.gov The study highlighted that the compact, polar, and conformationally constrained spirocyclic oxetane structure possesses favorable size and electron-withdrawing properties that promote the necessary amine ionization for efficient delivery. nih.gov The effectiveness of different cyclic ether head groups was compared, demonstrating the superior performance of certain structures. nih.gov

Table 1: Effect of Amine Head Group Structure on mRNA Delivery Efficiency nih.gov
Head Group TypeDescriptionRelative Delivery Efficiency
Spirocyclic OxetaneDerived from 2-oxaspiro[3.3]heptan-6-amine.High
Methylene-Spaced OxetaneAn oxetane connected to the amine via a methylene (B1212753) spacer.High
Five-Member Cyclic EtherExamples include tetrahydrofuran (B95107) derivatives.High
Six-Member Cyclic EtherExamples include tetrahydropyran (B127337) derivatives.High

The synthesis of these lipids involves coupling the amine headgroup, such as this compound, to hydrophobic lipid tails. nih.govnih.gov These resulting ionizable lipids are then formulated with other components like cholesterol, a helper lipid (DSPC), and a PEG-lipid to form LNPs that encapsulate mRNA. nih.govnih.gov

Exploration in Materials Science for Novel Property Design, such as Specific Mechanical or Electrical Characteristics

The exploration of this compound in materials science is an emerging area of interest, driven by the compound's unique structural properties. Spiro compounds are noted for their special spatial configurations, which can give rise to unusual properties like spiroconjugation. researchgate.net The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold is a key attribute for the design of novel materials. researchgate.netresearchgate.net

In materials science, predictable and well-defined molecular geometry is crucial for creating ordered structures with specific functions. The spirocyclic framework of this compound provides a rigid core from which functional groups can be projected in precise vectors. researchgate.net This could potentially be exploited in the design of porous crystalline materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the amine group could serve as a linking point. The defined geometry of the building block could help control the pore size and topology of the resulting material.

Furthermore, the inherent strain and rigidity of the oxetane and cyclobutane (B1203170) rings in the spiro[3.3]heptane structure could be harnessed to create polymers with specific mechanical characteristics, such as enhanced stiffness or thermal stability. While direct applications are still in the exploratory phase, the compound's structural features make it a compelling candidate for building blocks in the rational design of advanced materials with tailored mechanical, thermal, or electronic properties.

Future Directions and Emerging Research Avenues for N Isopropyl 2 Oxaspiro 3.3 Heptan 6 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of spirocyclic scaffolds is a dynamic area of organic chemistry. rsc.org While established routes to similar spiro[3.3]heptane systems exist, future research will likely focus on developing more efficient, scalable, and environmentally benign methods for N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine and its derivatives.

Current strategies often involve multi-step sequences. A general approach to oxa-spirocycles has been developed using iodocyclization as a key step, which can then be converted to various derivatives, including amines. rsc.org Other methods for constructing spirocyclic systems include [3+2] cycloaddition reactions and intramolecular alkylations. nih.govnih.govresearchgate.net

Future advancements are anticipated in the following areas:

Catalytic C-H Functionalization: Directly converting C-H bonds to C-N or C-C bonds on a pre-formed spiro[3.3]heptane core would represent a significant leap in efficiency, minimizing the need for protecting groups and reducing step counts.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, improve safety for handling reactive intermediates, and facilitate easier scale-up compared to traditional batch processing.

Photoredox Catalysis: Visible-light-mediated reactions provide mild conditions for complex bond formations and could enable novel pathways to construct or functionalize the oxaspiro[3.3]heptane framework. tandfonline.com

A comparative table of potential synthetic approaches is presented below.

Methodology Description Potential Advantages for Synthesis Key Research Focus
Domino Reactions Multi-component reactions that form several bonds in a single operation from simple starting materials. tandfonline.comHigh atom economy, reduced waste, operational simplicity.Designing a one-pot sequence for the oxaspiro[3.3]heptane core.
Iodocyclization An intramolecular reaction to form the oxetane (B1205548) ring, followed by functional group conversion to the amine. rsc.orgProven effectiveness for oxa-spirocycles, access to diverse derivatives.Optimizing for yield and stereoselectivity, reducing reliance on heavy metals.
Asymmetric Catalysis Using chiral catalysts to produce a single enantiomer of the target compound.Access to stereochemically pure compounds, crucial for selective biological activity.Development of specific catalysts for the spiro[3.3]heptane system.

Advanced Computational Modeling for Predictive Structural and Biological Outcomes

Computational chemistry is an indispensable tool in modern drug discovery for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and geometric optimization of spiro compounds, shedding light on their stability and reactivity. tandfonline.comemanresearch.org Future research will likely employ more sophisticated modeling to:

Predict Conformational Preferences: The rigid spirocyclic core limits conformational flexibility, which can be precisely modeled to understand how the molecule presents its functional groups (the isopropylamine (B41738) and the oxetane oxygen) for interaction with a protein binding site. tandfonline.com

Simulate Target Binding: Molecular docking and dynamic simulations can predict how this compound might bind to the active sites of various enzymes or receptors. This can help prioritize experimental screening efforts.

Forecast ADME Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as solubility and membrane permeability, based on the molecule's structural features. The replacement of carbon with silicon in similar scaffolds has been explored computationally to modify bioactivity, a strategy that could be modeled here. nih.gov

Computational Technique Predicted Outcome for this compound Potential Impact on Research
Density Functional Theory (DFT) Electron distribution, bond energies, molecular orbital energies (HOMO/LUMO), reactivity indices. tandfonline.comUnderstanding chemical stability and guiding synthetic modifications.
Molecular Dynamics (MD) Simulations Conformational landscape, interaction with water molecules, binding stability within a protein pocket.Predicting binding affinity and residence time at a biological target.
Quantum Mechanics/Molecular Mechanics (QM/MM) Detailed analysis of interactions within an enzyme active site, including bond making/breaking.Elucidating potential mechanisms of action if the compound acts as an inhibitor.

Expanding the Scope of Biological Target Engagement Studies beyond Known Receptors

The structural uniqueness of spirocycles allows them to interact with a wide array of biological targets. nih.govresearchgate.net While the specific targets for this compound are not yet defined, the broader class of spirocyclic amines has shown activity against kinases, G-protein coupled receptors (GPCRs), and bacterial enzymes. tandfonline.comresearchgate.netresearchgate.net For instance, a similar 2-oxa-6-azaspiro moiety was used to optimize a lead compound, reducing off-target hERG activity while maintaining potency against its primary target. tandfonline.com

Future research should focus on a broad-based screening approach to identify novel biological activities. Key strategies include:

Phenotypic Screening: Testing the compound in cell-based assays that measure a specific physiological outcome (e.g., cancer cell death, reduction in viral replication) without a preconceived target.

Fragment-Based Screening: Using the core 2-oxaspiro[3.3]heptan-6-amine as a fragment for screening against a library of proteins to identify initial binding events.

Chemoproteomics: Employing chemical probes derived from the parent compound to identify its binding partners in a complex biological sample.

Given the structural motifs, potential target classes to investigate include:

Ion Channels: The amine functionality is common in ion channel modulators.

Epigenetic Targets: The unique 3D shape could allow for selective interaction with chromatin-modifying enzymes.

Bacterial Targets: Spirocycles have been investigated as antibacterial agents, including inhibitors of MmpL3 in Mycobacterium tuberculosis. researchgate.net

Innovations in Analytical Techniques for Detailed Structural and Reactivity Characterization

Thorough characterization is essential to confirm the structure and purity of synthesized compounds and to understand their chemical behavior. Standard analytical techniques for spirocycles include NMR spectroscopy (¹H, ¹³C), FT-IR, and mass spectrometry. nih.govscilit.com

Future research will benefit from the application of more advanced analytical methods:

Chiral Chromatography: As the spiro center is a point of chirality, developing methods to separate and analyze enantiomers will be critical for understanding stereospecific biological activity.

X-ray Crystallography: Obtaining a single crystal structure provides unambiguous proof of the three-dimensional arrangement of the atoms, which is invaluable for structure-based drug design. nih.gov

Advanced Mass Spectrometry: Techniques like Collision Cross Section (CCS) analysis via ion mobility-mass spectrometry can provide information about the 3D shape of the molecule in the gas phase, offering another layer of structural confirmation. uni.luuni.lu

In-situ Reaction Monitoring: Using spectroscopic probes (e.g., ReactIR, in-situ NMR) to monitor synthetic reactions in real-time can provide deep mechanistic insights and facilitate rapid optimization of reaction conditions.

Analytical Technique Information Gained Importance for Future Research
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships between atoms.Unambiguous confirmation of the spirocyclic structure.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of individual enantiomers.Enables testing of stereoisomers to identify the active form (eutomer).
Collision Cross Section (CCS) Analysis Experimental measurement of the molecule's size and shape in the gas phase. uni.luProvides a descriptor for computational models and quality control.
X-ray Crystallography Precise bond lengths, bond angles, and absolute stereochemistry. nih.govGold standard for structural elucidation; essential for computational docking.

Green Chemistry Principles in the Synthesis and Application of Spirocyclic Amines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound is a crucial future direction. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. sciencedaily.com

Key areas for implementing green chemistry include:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. Some syntheses of spirocycles already utilize water as a solvent. tandfonline.com

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of a substance to drive a reaction is preferable to using stoichiometric reagents that generate large amounts of waste. sciencedaily.com This includes biocatalysis, using enzymes to perform specific chemical transformations under mild conditions.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. rsc.org Domino and multi-component reactions are particularly effective in this regard. tandfonline.com

Renewable Feedstocks: Exploring pathways that begin from bio-based starting materials rather than petroleum-derived chemicals.

By integrating these principles, the chemical lifecycle of this compound can be made more sustainable, from its synthesis in the lab to its potential application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.